2-Ethynyl-2'-methyl-1,1'-biphenyl
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Overview
Description
2-Ethynyl-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H12 It is a derivative of biphenyl, where an ethynyl group is attached to one phenyl ring and a methyl group to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2’-methyl-1,1’-biphenyl typically involves the coupling of 2-methyl-1,1’-biphenyl with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-methyl-1,1’-biphenyl with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2-Ethynyl-2’-methyl-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-Ethynyl-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Ethynyl-2’-methyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling reactions. The ethynyl group provides a site for further functionalization, while the biphenyl structure offers rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Ethynyl-1,1’-biphenyl: Similar structure but lacks the methyl group.
2-Methyl-1,1’-biphenyl: Similar structure but lacks the ethynyl group.
2-Bromo-2’-ethynyl-1,1’-biphenyl: Similar structure with a bromine substituent instead of a methyl group.
Uniqueness
2-Ethynyl-2’-methyl-1,1’-biphenyl is unique due to the presence of both ethynyl and methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions and transformations that are not possible with other similar compounds.
Properties
Molecular Formula |
C15H12 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-ethynyl-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C15H12/c1-3-13-9-5-7-11-15(13)14-10-6-4-8-12(14)2/h1,4-11H,2H3 |
InChI Key |
UQQHKUGACUPQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C#C |
Origin of Product |
United States |
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